For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 6-Mercaptonicotinic Acid
This technical guide provides a comprehensive overview of the core chemical properties of 6-Mercaptonicotinic acid (6-MNA). It includes quantitative data, detailed experimental protocols, and visualizations of key processes and relationships to support research and development activities.
Core Chemical and Physical Properties
6-Mercaptonicotinic acid is a heterocyclic compound derived from nicotinic acid (a form of vitamin B3).[1] It is characterized by a pyridine ring functionalized with both a carboxylic acid (-COOH) group and a thiol (-SH) group.[1] This bifunctional nature makes it a versatile molecule in various scientific fields, including material science, analytical chemistry, and biomedical engineering.[1]
Identifiers and General Properties
| Property | Value |
| IUPAC Name | 6-sulfanylidene-1H-pyridine-3-carboxylic acid[1] |
| Synonyms | 6-Mercapto-3-pyridinecarboxylic acid, 6-MNA, 2-mercapto-5-pyridinecarboxylic acid[1] |
| CAS Number | 92823-43-3[1][2][3], 17624-07-6[4][5][6][7] |
| Molecular Formula | C₆H₅NO₂S[1][4][5][8][9] |
| Molecular Weight | 155.18 g/mol [1][9] |
| Appearance | White crystalline solid[1] |
Physicochemical Data
The following table summarizes key physicochemical properties of 6-MNA. It is important to note that some values, particularly for the melting point, show significant variation across different sources, which may be attributed to the purity of the sample.
| Property | Value |
| Melting Point | 260-262 °C (decomposes)[2][3][4][7] |
| Boiling Point | 259.9 °C at 760 mmHg[4] |
| Density | 1.49 g/cm³[4] |
| Solubility | Soluble in water and polar organic solvents.[1] |
| pKa (Predicted) | 3.41 ± 0.10[3] / 5.88 ± 0.20[7] |
Reactivity and Stability
The unique structure of 6-MNA, containing both a thiol and a carboxylic acid group on a pyridine ring, governs its reactivity.[1]
-
Stability : The compound is stable under standard laboratory conditions but can oxidize in the air over time.[1]
-
Oxidation : Under oxidative conditions, the thiol groups of two 6-MNA molecules can form a disulfide bond, leading to dimerization.[1]
-
Coordination Chemistry : It functions as a chelating ligand, forming stable coordination polymers with metal ions such as copper(I).[1]
-
Thiol Group Reactivity : The thiol group is nucleophilic and can react with various electrophiles, making it a useful reagent for introducing sulfur-containing functionalities in organic synthesis.[1]
-
pH-Independent Reactivity : A key feature of 6-MNA is the tautomeric equilibrium between its aromatic thiol and thione forms. This allows it to exhibit pH-independent reactivity, a significant advantage over aliphatic thiols which are typically reactive only at higher pH. This property is particularly valuable in biological systems and drug delivery applications, as it enables disulfide bond formation across a broad pH range (e.g., pH 3-7).[1]
Caption: Key chemical reactions of 6-Mercaptonicotinic acid.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of 6-MNA. The following sections outline protocols derived from the literature.
Synthesis of 6-Mercaptonicotinic Acid
A common method for synthesizing 6-MNA involves the thiolation of nicotinic acid.[1]
Objective : To introduce a thiol group at the 6-position of the nicotinic acid ring.
Materials :
-
Nicotinic acid (precursor)
-
Thiolating agent (e.g., Thioglycolic acid)
-
Acidic catalyst
-
Cross-linking agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) for specific conjugations[1][10]
-
Solvents for reaction and purification (e.g., water, ethanol)
Procedure :
-
Dissolution : Dissolve nicotinic acid in an appropriate solvent under acidic conditions.
-
Thiolation Reaction : Add the thiolating agent to the solution. The reaction is typically conducted at a controlled pH (e.g., pH 5) to facilitate the nucleophilic substitution.[1]
-
Reaction Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification : Upon completion, purify the crude product. This is commonly achieved through recrystallization from a suitable solvent or by column chromatography to isolate pure 6-MNA.[1]
-
Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]
Caption: General workflow for the synthesis of 6-MNA.
Determination of Solubility (Gravimetric Method)
This protocol is a standard method for determining the solubility of a solid compound in a given solvent, adapted from methodologies for similar molecules.[11][12][13]
Objective : To quantify the solubility of 6-MNA in a specific solvent at a controlled temperature.
Materials :
-
Pure 6-Mercaptonicotinic acid
-
Selected solvent (e.g., water, ethanol)
-
Temperature-controlled shaker or incubator
-
Calibrated micropipette
-
Analytical balance
Procedure :
-
Sample Preparation : Add an excess amount of 6-MNA to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration : Place the container in a temperature-controlled shaker and agitate the mixture for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation : After equilibration, allow the mixture to settle so that the undissolved solid precipitates.
-
Sample Extraction : Carefully extract a precise volume of the clear, saturated supernatant using a calibrated micropipette.
-
Solvent Evaporation : Transfer the extracted solution to a pre-weighed container and allow the solvent to evaporate completely. This can be done at room temperature or in a low-temperature oven.
-
Mass Determination : Weigh the container with the solid residue. The difference between this mass and the initial mass of the container gives the mass of 6-MNA that was dissolved in the extracted volume.
-
Calculation : Calculate the solubility in the desired units (e.g., g/L, mol/L).
Caption: Workflow for gravimetric solubility determination.
Role in Drug Development: Mucoadhesion
In drug development, 6-MNA is used to create thiolated polymers, such as chitosan-6-MNA conjugates.[1][10][14] These conjugates exhibit enhanced mucoadhesive properties due to the ability of the thiol groups to form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[1] This interaction increases the residence time of drug formulations on mucosal surfaces, improving drug absorption.
Caption: Mechanism of 6-MNA enhanced mucoadhesion.
References
- 1. Buy 6-Mercaptonicotinic acid (EVT-3159604) | 92823-43-3 [evitachem.com]
- 2. 6-Mercaptonicotinic acid | 92823-43-3 [chemicalbook.com]
- 3. 6-Mercaptonicotinic acid CAS#: 92823-43-3 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 17624-07-6 CAS MSDS (6-MERCAPTONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - 6-mercaptonicotinic acid (C6H5NO2S) [pubchemlite.lcsb.uni.lu]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. physchemres.org [physchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. refp.cohlife.org [refp.cohlife.org]
- 14. pubs.acs.org [pubs.acs.org]
